Comparative Lipophilicity (XLogP3) of 4-Halo-2,7-naphthyridin-1(2H)-one Derivatives
The 4-iodo derivative has an XLogP3 of 0.5, positioning it as intermediate in lipophilicity between the unsubstituted parent compound (XLogP3 0.3) and the 4-bromo analog (XLogP3 0.7) . This quantitative difference of +0.2 and -0.2 log units, respectively, can significantly impact membrane permeability and aqueous solubility, crucial parameters in early-stage drug discovery .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 4-Bromo-2,7-naphthyridin-1(2H)-one: 0.7; Unsubstituted 2,7-naphthyridin-1(2H)-one: 0.3 |
| Quantified Difference | -0.2 vs. 4-bromo; +0.2 vs. unsubstituted |
| Conditions | Computed by XLogP3 3.0 (PubChem) and vendor specifications |
Why This Matters
Selection of the 4-iodo analog over the 4-bromo or unsubstituted version provides a specific, quantifiable adjustment to a lead compound's lipophilicity, a key determinant of ADME properties.
